A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity
A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of significant interest for its potential pharmacological applications. This document details its known natural sources, presents available quantitative data, outlines experimental protocols for its isolation and characterization, and discusses its primary biological activities, including its role as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent.
Natural Sources
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has been identified in a limited number of plant species. The primary sources documented in the scientific literature are from the Fabaceae and Meliaceae families.
Table 1: Natural Sources of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
| Family | Species | Plant Part(s) |
| Fabaceae | Sophora flavescens | Roots |
| Meliaceae | Azadirachta indica (Neem) | Bark, Flowers |
Sophora flavescens, a plant used in traditional Chinese medicine, is a notable source of a variety of prenylated flavonoids. While specific quantitative data for 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in this plant is not extensively reported, studies on the total prenylated flavonoid content suggest it is a promising source for isolation. The bark and flowers of Azadirachta indica, commonly known as the Neem tree, have also been identified as natural sources of this compound.
Quantitative Data
Quantitative analysis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in its natural sources is not widely available. However, data on the total prenylated flavonoid content in Sophora flavescens provides an indication of its potential yield.
Table 2: Quantitative Data of Total Prenylated Flavonoids in Sophora flavescens
| Plant Material | Extraction Method | Yield of Total Prenylated Flavonoids (mg/g) | Reference |
| Roots of Sophora flavescens | Ultrasound-assisted extraction with a hydrophobic ionic liquid | 7.38 |
Further research is required to determine the precise concentration of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone within these and other potential plant sources.
Experimental Protocols
The isolation and characterization of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone involve standard phytochemical techniques. Below are detailed methodologies adapted from literature for its extraction, purification, and structural elucidation.
Isolation from Azadirachta indica Bark
This protocol outlines a systematic approach for the isolation of the target flavanone from Neem bark.
1. Plant Material Preparation:
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Collect fresh bark from mature Azadirachta indica trees.
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Thoroughly wash the bark with distilled water to remove impurities.
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Air-dry the bark in the shade and then grind it into a coarse powder.
2. Extraction:
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Macerate the powdered bark in methanol (B129727) at room temperature for 72 hours.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
3. Liquid-Liquid Partitioning:
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Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
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The target flavanone is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
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Column Chromatography:
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Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).
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Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Preparative Thin Layer Chromatography (pTLC):
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Further purify the fractions containing the target compound using pTLC on silica gel plates.
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Develop the plate in a suitable solvent system (e.g., chloroform:methanol).
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Visualize the separated bands under UV light (254 nm and 365 nm).
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Scrape the band corresponding to the desired flavanone and elute the compound from the silica gel with methanol.
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Filter and evaporate the solvent to yield the purified 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.
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Figure 1: A typical workflow for the isolation and characterization of the target flavanone.
Characterization of the Isolated Compound
The structure of the purified compound is confirmed using spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
Biological Activities and Signaling Pathways
The primary and most well-documented biological activity of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is its ability to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). It also exhibits antimutagenic properties.
Inhibition of ABCG2 Transporter
ABCG2 is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer cells. Flavonoids, including 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, can inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs.
The mechanism of ABCG2 inhibition by this flavanone is believed to involve:
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Competitive Inhibition: The flavonoid may bind to the same substrate-binding site on the ABCG2 transporter as the chemotherapeutic drug, thereby competing for efflux.
Figure 2: Mechanism of ABCG2 inhibition by 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.
Antimutagenic Activity via CYP1A Inhibition
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone exhibits antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the formation of these harmful mutagens.
Figure 3: Antimutagenic mechanism of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone.
Conclusion
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a promising natural product with well-defined activity as an inhibitor of the ABCG2 multidrug resistance transporter and as an antimutagenic agent. Sophora flavescens and Azadirachta indica are key natural sources for this compound. The provided experimental protocols offer a foundation for its isolation and characterization. Further quantitative analysis is needed to determine the exact concentration of this compound in various plant materials, and continued research into its synergistic effects with chemotherapeutic agents could lead to the development of novel cancer therapies.
